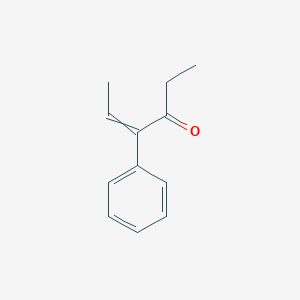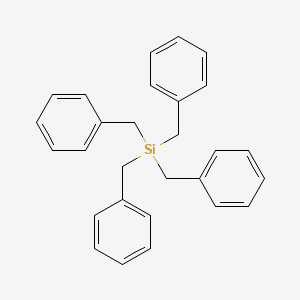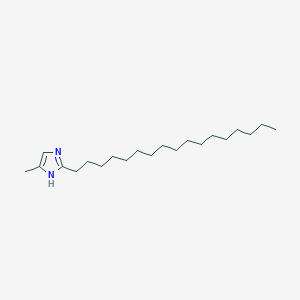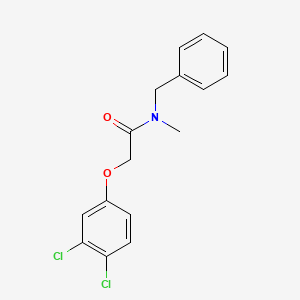
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring, a hydrazinyl group, and a bis(2-chloroethyl)amino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 4-(bis(2-chloroethyl)amino)benzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 5-methyl-1,2,4-triazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis.
Biology
In biological research, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
Medicine
Medicinal applications include its use as a potential chemotherapeutic agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can disrupt DNA replication in cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This disrupts cell division and can induce apoptosis in cancer cells. The triazole ring and hydrazinyl group may also contribute to the compound’s overall biological activity by interacting with specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Bis(2-chloroethyl)amino)benzaldehyde: A precursor in the synthesis of the target compound, known for its alkylating properties.
Bendamustine hydrochloride: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group, used in the treatment of certain cancers.
Chlorambucil: Another alkylating agent with structural similarities, used in cancer therapy.
Uniqueness
The uniqueness of 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
27466-67-7 |
|---|---|
Molecular Formula |
C14H20Cl3N7 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N7.ClH/c1-11-19-21-14(23(11)17)20-18-10-12-2-4-13(5-3-12)22(8-6-15)9-7-16;/h2-5,10H,6-9,17H2,1H3,(H,20,21);1H/b18-10+; |
InChI Key |
JWDJWJLDMTVOGE-DYMYMWKRSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)




![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)

![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)





